Cas no 1281681-66-0 (4-(2-{[cyano(2-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)-N-methylbenzamide)

4-(2-{[Cyano(2-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)-N-methylbenzamide is a structurally complex organic compound featuring a cyano-substituted carbamoyl group and a methoxyphenyl moiety, which may confer unique reactivity and binding properties. Its extended conjugated system suggests potential applications in pharmaceutical or materials science research, particularly in the development of bioactive molecules or optoelectronic materials. The presence of both amide and cyano functional groups enhances its versatility as an intermediate in synthetic chemistry. The compound's precise stereochemistry and electronic configuration could influence its interactions with biological targets or polymeric matrices, making it valuable for specialized studies in medicinal chemistry or advanced material design.
4-(2-{[cyano(2-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)-N-methylbenzamide structure
1281681-66-0 structure
Product name:4-(2-{[cyano(2-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)-N-methylbenzamide
CAS No:1281681-66-0
MF:C20H19N3O3
MW:349.383164644241
CID:6567244
PubChem ID:53551158

4-(2-{[cyano(2-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)-N-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 1281681-66-0
    • Z1126908561
    • 4-(2-{[cyano(2-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)-N-methylbenzamide
    • 4-[(E)-3-[[cyano-(2-methoxyphenyl)methyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide
    • EN300-26685370
    • Inchi: 1S/C20H19N3O3/c1-22-20(25)15-10-7-14(8-11-15)9-12-19(24)23-17(13-21)16-5-3-4-6-18(16)26-2/h3-12,17H,1-2H3,(H,22,25)(H,23,24)/b12-9+
    • InChI Key: PXPLDCTURHRQPL-FMIVXFBMSA-N
    • SMILES: O(C)C1C=CC=CC=1C(C#N)NC(/C=C/C1C=CC(C(NC)=O)=CC=1)=O

Computed Properties

  • Exact Mass: 349.14264148g/mol
  • Monoisotopic Mass: 349.14264148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.2Ų
  • XLogP3: 2.4

4-(2-{[cyano(2-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)-N-methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26685370-0.05g
4-(2-{[cyano(2-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)-N-methylbenzamide
1281681-66-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on 4-(2-{[cyano(2-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)-N-methylbenzamide

Introduction to 4-(2-{[cyano(2-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)-N-methylbenzamide and Its Significance in Modern Chemical Biology

4-(2-{[cyano(2-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)-N-methylbenzamide, with the CAS number 1281681-66-0, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in drug discovery and molecular interactions. The presence of multiple functional groups, including a cyano-substituted aromatic ring and an ethenyl linker, makes it a versatile candidate for further exploration in synthetic chemistry and biological assays.

The compound's structure is a testament to the ingenuity of modern organic synthesis, where precise modifications at the molecular level can lead to novel pharmacophores with enhanced biological activity. The cyano(2-methoxyphenyl)methyl moiety, in particular, introduces a unique electronic and steric environment that can influence binding interactions with biological targets. This feature has prompted researchers to investigate its potential as a scaffold for developing small-molecule inhibitors or modulators.

In recent years, there has been a growing emphasis on the development of bioisosteres—molecules that retain similar biological activity but differ in their chemical structure. The ethenyl linkage in 4-(2-{[cyano(2-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)-N-methylbenzamide serves as an excellent example of such a bioisostere, potentially offering advantages over traditional aromatic or aliphatic linkers in terms of metabolic stability and solubility.

One of the most compelling aspects of this compound is its potential role in modulating protein-protein interactions (PPIs). PPIs are critical targets for drug development due to their involvement in numerous cellular processes. The benzamide moiety, along with the extended alkene chain, provides a framework that can interact with hydrophobic pockets or polar residues on protein surfaces. This interaction can be fine-tuned by introducing subtle changes to the substituents, making it an attractive candidate for structure-based drug design.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with unprecedented accuracy. Molecular docking studies have shown that 4-(2-{[cyano(2-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)-N-methylbenzamide can bind to various protein targets with high specificity. For instance, preliminary simulations suggest that it may interact with enzymes involved in inflammatory pathways, offering a potential therapeutic avenue for conditions such as arthritis or autoimmune diseases.

The synthesis of this compound also highlights the importance of green chemistry principles in modern pharmaceutical research. By employing catalytic methods and minimizing waste generation, chemists have been able to produce 4-(2-{[cyano(2-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)-N-methylbenzamide in high yields while adhering to environmental regulations. This approach not only reduces costs but also aligns with global efforts to promote sustainable chemical practices.

Another area where this compound shows promise is in the development of fluorescent probes for cellular imaging. The extended conjugated system introduced by the ethenyl group can be exploited to design molecules that emit light upon binding to specific targets within living cells. Such probes are invaluable tools for studying dynamic biological processes at the molecular level and have applications in both research and diagnostics.

The benzamide core also lends itself well to modifications aimed at enhancing pharmacokinetic properties. By altering the substitution pattern on the aromatic ring or introducing additional functional groups, researchers can improve factors such as bioavailability, tissue distribution, and metabolic clearance. These modifications are crucial for translating promising laboratory findings into effective clinical therapies.

In conclusion, 4-(2-{[cyano(2-methoxyphenyl)methyl]carbamoyl}eth-1-en-1-yl)-N-methylbenzamide (CAS no 1281681-66-0) represents a fascinating molecule with diverse applications in chemical biology and drug discovery. Its unique structural features make it an excellent candidate for further exploration as a scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play an increasingly important role in advancing our understanding of molecular interactions and therapeutic interventions.

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